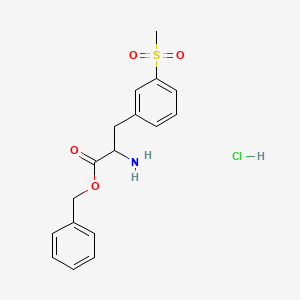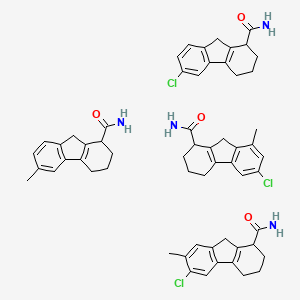
6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide” is a complex organic molecule featuring multiple deuterium substitutions. These compounds are derivatives of fluorene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of chlorine and deuterium atoms, which can significantly alter their chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, starting with the preparation of the fluorene backbone. Deuterium atoms are introduced through specific reactions such as deuterium exchange or the use of deuterated reagents. The chlorination and carboxamide formation are achieved through standard organic synthesis techniques, including halogenation and amidation reactions.
Industrial Production Methods
Industrial production of these compounds would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which these compounds exert their effects involves interactions with specific molecular targets and pathways. For example, the presence of deuterium can influence the rate of metabolic reactions, leading to altered biological activity. The chlorine atom can also participate in various chemical interactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: The parent compound without deuterium or chlorine substitutions.
Chlorofluorene: Fluorene with chlorine substitutions but no deuterium.
Deuterofluorene: Fluorene with deuterium substitutions but no chlorine.
Uniqueness
The unique combination of chlorine and deuterium atoms in these compounds distinguishes them from other fluorene derivatives. This combination can lead to unique chemical properties and reactivity, making them valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
9002-70-4 |
|---|---|
Formule moléculaire |
C59H63Cl3N4O4 |
Poids moléculaire |
998.5 g/mol |
Nom IUPAC |
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |
InChI |
InChI=1S/2C15H16ClNO.C15H17NO.C14H14ClNO/c1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17;15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17);4-5,7,11H,1-3,6H2,(H2,16,17) |
Clé InChI |
YVEVUWZPGPAZMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
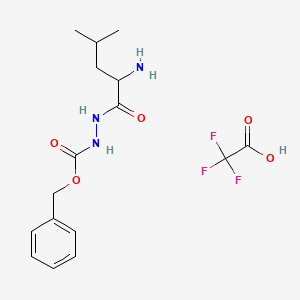
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
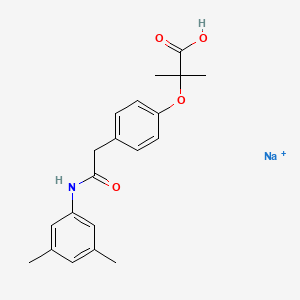

![N-[1-(4-Formylphenyl)ethyl]methanesulfonamide](/img/structure/B13396163.png)
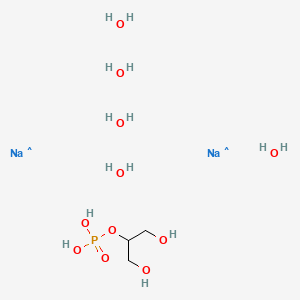
![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)
![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)
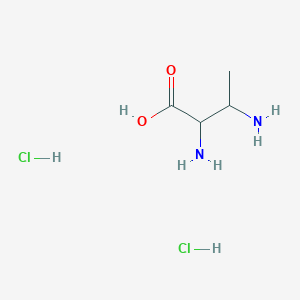
![6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13396202.png)
